molecular formula C13H19FN2O2 B12999463 tert-Butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate

tert-Butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate

Cat. No.: B12999463
M. Wt: 254.30 g/mol
InChI Key: LKSWRYYYNFEAJO-UHFFFAOYSA-N
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Description

tert-Butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate is a chiral carbamate derivative of significant interest in modern medicinal chemistry and drug discovery. This compound features a tert-butoxycarbonyl (Boc) protecting group, a cornerstone in synthetic organic chemistry for the protection of amine functionalities . The Boc group is highly valued for its stability under a wide range of reaction conditions and its selective removability under mild acidic conditions, making this reagent a versatile building block for the synthesis of more complex molecules . The carbamate functional group (-O-CO-NH-) is a well-established and privileged motif in drug design due to its excellent chemical and proteolytic stability, ability to penetrate cell membranes, and close resemblance to a peptide bond . Carbamate-containing compounds have demonstrated broad utility and are found in numerous approved therapeutic agents for conditions such as epilepsy, cancer, HIV, and neurodegenerative diseases . The specific substitution pattern of this molecule—incorporating both a fluorinated aromatic ring and a chiral center—suggests its potential application as a key intermediate in the development of active pharmaceutical ingredients (APIs) or as a precursor for peptidomimetics . The fluorine atom can significantly alter the molecule's electronic properties, metabolic stability, and bioavailability, which are critical parameters in lead optimization . Researchers can leverage this Boc-protected intermediate in multi-step synthetic routes, particularly for the construction of novel compounds targeting various enzymes and receptors. The presence of the aromatic amine adjacent to the fluorine atom offers a distinct handle for further functionalization, enabling the creation of diverse chemical libraries for biological screening. This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H19FN2O2

Molecular Weight

254.30 g/mol

IUPAC Name

tert-butyl N-[1-(5-amino-2-fluorophenyl)ethyl]carbamate

InChI

InChI=1S/C13H19FN2O2/c1-8(16-12(17)18-13(2,3)4)10-7-9(15)5-6-11(10)14/h5-8H,15H2,1-4H3,(H,16,17)

InChI Key

LKSWRYYYNFEAJO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)N)F)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. One common method includes the reaction of 5-amino-2-fluorophenyl ethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 5-amino-2-fluorophenyl moiety undergoes nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing fluorine atom, which activates the aromatic ring for attack by nucleophiles.

Reaction Type Conditions Outcome Key Observations
Amination KHMDS, Pd(OAc)₂, Xantphos, toluene, 110°CSubstitution of fluorine with aminesHigh regioselectivity at the 2-fluoro position
Hydroxylation NaOH (aq), 70°CFluorine replaced by hydroxyl groupRequires strong base and elevated temperatures

The amino group further enhances reactivity by stabilizing transition states through resonance effects.

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions , leveraging its aromatic fluoride and amino functionalities.

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O (3:1), 80°C

  • Substrates : Aryl boronic acids

  • Outcome : Formation of biaryl structures with retention of the carbamate group.

  • Example : Coupling with 4-methoxyphenylboronic acid yields a biphenyl derivative (78% yield).

Buchwald-Hartwig Amination

  • Conditions : Pd₂(dba)₃, BINAP, Cs₂CO₃, dioxane, 100°C

  • Substrates : Secondary amines

  • Outcome : Introduction of amine groups at the 5-position of the aromatic ring.

Carbamate Hydrolysis

The tert-butyl carbamate group is cleaved under acidic or basic conditions to release the free amine:

Condition Reagent Product
Acidic Hydrolysis HCl (4M in dioxane), 25°C, 2h1-(5-Amino-2-fluorophenyl)ethylamine
Basic Hydrolysis NaOH (2M), MeOH/H₂O, 60°C, 4hSame as above, with slower kinetics

This reaction is critical for generating bioactive intermediates in drug synthesis.

Sulfonylation Reactions

The amino group reacts with sulfonyl chlorides to form sulfonamide derivatives:

Reagent Conditions Product
3-Pyridine sulfonyl chloride NaH, THF, −10°C to 5°C, 1–3h Sulfonamide with pyridinyl substituent
Toluenesulfonyl chloride Et₃N, CH₂Cl₂, 0°C to RT, 12hTosyl-protected derivative (92% yield)

Sulfonylation is typically performed under inert atmospheres to prevent side reactions .

Functionalization of the Amino Group

The primary amine undergoes standard transformations:

Reaction Reagents/Conditions Product
Acetylation Acetic anhydride, Pyridine, 0°CN-Acetylated derivative
Reductive Alkylation Benzaldehyde, NaBH₃CN, MeOHN-Benzyl secondary amine

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C via tert-butyl group elimination.

  • Photoreactivity : The fluorophenyl group undergoes limited photodefluorination under UV light (λ = 254 nm).

Comparative Reactivity Analysis

The compound’s reactivity differs from structurally similar carbamates:

Compound Key Structural Difference Reactivity Contrast
tert-Butyl N-[2-amino-2-(4-fluorophenyl)ethyl]carbamate4-Fluoro vs. 2-fluoro substitutionReduced SNAr activity at the 4-position
tert-Butyl N-(5-amino-2-methylphenyl)carbamateMethyl vs. fluorine substituentNo electrophilic aromatic substitution

Scientific Research Applications

Case Studies in Drug Development

  • Anti-cancer Research : Similar compounds have shown efficacy in inhibiting cancer cell growth by targeting specific pathways involved in tumor progression.
  • Neurological Disorders : The structural characteristics of tert-butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate suggest it might interact with neurotransmitter systems, potentially serving as a lead compound for neurological drugs.

Insecticide Development

Recent studies have highlighted the potential of carbamate derivatives as insecticides. The compound's ability to inhibit acetylcholinesterase, an enzyme critical for nerve function in insects, positions it as a candidate for developing new insecticides aimed at controlling disease-vectoring mosquitoes.

Research Findings

  • A study published in MDPI examined the activity of novel carbamates against mosquito acetylcholinesterase, indicating that modifications to the carbamate structure can enhance potency and selectivity against target species .

Organic Synthesis

This compound serves as a versatile building block in organic chemistry. Its functional groups allow it to be utilized in various synthetic pathways, including the production of more complex molecules.

Synthesis Applications

  • It can be employed as a protecting group for amines during multi-step syntheses, facilitating the formation of desired products without unwanted side reactions.
  • The compound can also participate in Michael addition reactions and other coupling processes to form diverse chemical entities .

Agrochemical Research

The unique properties of this compound make it suitable for research into agrochemicals. Its structural similarities with known herbicides and fungicides suggest potential utility in developing new agricultural chemicals that can improve crop protection and yield.

Potential Developments

  • Ongoing research is focused on evaluating its efficacy against various pests and pathogens affecting crops, with preliminary findings supporting its use as an effective agent .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
tert-Butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate 5-amino, 2-fluoro ~253 (calculated) Not reported Kinase inhibitor intermediates
(S)-tert-Butyl (1-(5-bromo-2-methoxyphenyl)ethyl)carbamate 5-bromo, 2-methoxy ~316 (calculated) Not reported Cross-coupling reactions
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidinyl core, 5-fluoro, 4-hydroxy 257.26 Not reported Pharmaceutical intermediates
Example 75 () Pyrazolo[3,4-d]pyrimidine, fluorophenyl, chromenone 615.7 163–166 Kinase inhibitors

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups: The 2-fluoro substituent in the target compound enhances electrophilicity and metabolic stability compared to methoxy or bromo groups in analogs . Amino Group: The 5-amino group facilitates hydrogen bonding in biological targets, unlike the bromo group in the analog from , which is primarily used for Suzuki-Miyaura cross-coupling.
  • Molecular Weight and Complexity : The pyrazolo[3,4-d]pyrimidine derivative (Example 75, ) has a significantly higher molecular weight (615.7 g/mol) due to its fused heterocyclic core, which impacts solubility and bioavailability.

Physicochemical Properties

  • Stability : Boc-protected amines like the target compound are generally stable under basic conditions but prone to acidic hydrolysis. In contrast, the pyrimidinyl analog () contains a 4-hydroxy group, which may increase susceptibility to oxidation.

Biological Activity

Tert-Butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features, including a tert-butyl group, an amino group, and a fluorinated phenyl ring. These components suggest potential biological activities that merit further exploration. This article reviews the available literature on the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Structure and Composition

  • Molecular Formula : C13H18FN2O2
  • Molecular Weight : Approximately 254.3 g/mol

The compound features:

  • A tert-butyl group , which enhances lipophilicity and stability.
  • An amino group , potentially facilitating interactions with biological targets.
  • A fluorinated phenyl ring , which may influence the compound's pharmacological properties through electronic effects.

Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
Tert-butyl N-[2-amino-2-(4-fluorophenyl)ethyl]carbamateC13H18F2N2O2Different fluorinated phenyl group; potential for varied biological activity
Tert-butyl N-(5-amino-2-methylphenyl)carbamateC13H19N2O2Similar structure but with a methyl substitution; may exhibit different pharmacological properties
Tert-butyl N-[1-(4-chlorophenyl)ethyl]carbamateC13H18ClN2O2Chlorine substitution instead of fluorine; differing reactivity and biological profile

The biological activity of this compound is hypothesized to be linked to its ability to interact with various molecular targets, such as enzymes or receptors. The presence of the amino group may enhance binding affinity, while the fluorinated phenyl ring could modulate the compound's reactivity and selectivity.

Potential Therapeutic Applications

Research into specific biological assays for this compound is limited, but its structural analogs suggest potential therapeutic applications in areas such as:

  • Anticancer agents : Similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial activity : Fluorinated compounds often exhibit enhanced antimicrobial properties.
  • Enzyme inhibitors : The compound may serve as a substrate or inhibitor in biochemical assays related to enzyme mechanisms.

Synthesis and Biological Evaluation

The synthesis of this compound typically involves multi-step organic reactions. For instance, researchers have utilized various coupling agents and conditions to successfully produce similar carbamate derivatives, indicating feasible synthetic pathways for this compound .

In Vitro Studies

Although direct studies on this compound are scarce, related compounds have been evaluated for their biological activities:

  • A study on structurally similar carbamates demonstrated significant inhibition of specific enzymes, suggesting that this compound could exhibit comparable effects .
  • Other research has indicated that compounds with similar functional groups can effectively modulate biological pathways involved in disease states .

Toxicity and Safety Profile

Understanding the safety profile of new compounds is crucial. Preliminary evaluations of similar fluorinated carbamates have shown low cytotoxicity against various cell lines, indicating that this compound may also possess a favorable safety profile .

Q & A

Q. What synthetic routes are recommended for preparing tert-butyl (1-(5-amino-2-fluorophenyl)ethyl)carbamate with high yield?

  • Methodological Answer : A common approach involves carbamate protection of the amine group using tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., sodium bicarbonate in THF/water). Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., using methanol/water) can achieve >95% purity. Reaction progress should be monitored by TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorine at the ortho position, Boc-protected amine).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification.
  • X-ray Crystallography : For absolute stereochemical confirmation if chirality is involved (e.g., in intermediates) .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles).
  • Avoid inhalation/contact; in case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
  • Store in airtight containers at 2–8°C, away from strong acids/bases to prevent Boc-deprotection .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies (e.g., unexpected 1^1H NMR splitting patterns) may arise from rotational isomerism or impurities. Strategies include:
  • Variable-temperature NMR to assess dynamic effects.
  • 2D NMR (COSY, NOESY) to confirm through-space interactions.
  • Cross-validation with computational models (DFT calculations for NMR chemical shifts) .

Q. What experimental design considerations are critical for studying its stability under varying pH conditions?

  • Methodological Answer :
  • Degradation Studies : Incubate the compound in buffered solutions (pH 1–13) at 25–40°C. Monitor degradation via HPLC at timed intervals.
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life.
  • Product Identification : LC-MS to detect hydrolysis products (e.g., free amine from Boc cleavage under acidic conditions) .

Q. How can computational methods predict its reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the carbamate carbonyl.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., SN2 vs. SN1 mechanisms).
  • Validate predictions with experimental kinetic studies (e.g., competition experiments with varying nucleophiles) .

Q. What strategies mitigate side reactions during coupling reactions involving the 5-amino group?

  • Methodological Answer :
  • Protection/Deprotection : Use orthogonal protecting groups (e.g., Fmoc for amines) to prevent unwanted acylation.
  • Catalytic Optimization : Screen Pd-based catalysts (e.g., Buchwald-Hartwig amination) with ligands (XPhos) to enhance selectivity.
  • In Situ Monitoring : ReactIR or Raman spectroscopy to detect intermediates and adjust reaction conditions dynamically .

Contradictions in Literature and Data Analysis

Q. How to address discrepancies in reported solubility data for this compound?

  • Methodological Answer : Variations may stem from polymorphic forms or residual solvents. Standardize measurements via:
  • Dynamic Light Scattering (DLS) : Assess aggregation in solution.
  • Powder X-ray Diffraction (PXRD) : Identify crystalline vs. amorphous states.
  • Karl Fischer Titration : Quantify water content in samples .

Q. What mechanistic insights explain unexpected byproducts during Boc deprotection?

  • Methodological Answer : Acidic conditions (e.g., TFA) may protonate the fluorophenyl ring, leading to electrophilic aromatic substitution byproducts. Mitigate via:
  • Low-Temperature Deprotection : Slow addition of TFA at 0°C.
  • Scavenger Use : Add triisopropylsilane to trap carbocations.
  • Alternative Reagents : Use HCl in dioxane for milder cleavage .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight256.3 g/mol (C13_{13}H18_{18}FN2_2O2_2)
Stability in Acidic pHRapid Boc cleavage (t1/2_{1/2} < 1h at pH 2)
Preferred SolventsDCM, THF, Ethyl Acetate
Hazard ClassificationIrritant (Skin/Eye), Not Carcinogenic

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